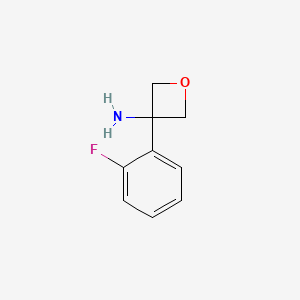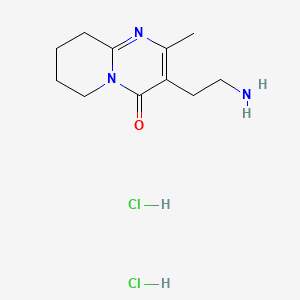
IR 813 (Tosylát)
Übersicht
Beschreibung
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1H-benz[e]indolium 4-Methylbenzenesulfonate is a useful research compound. Its molecular formula is C47H47ClN2O3S and its molecular weight is 755.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1H-benz[e]indolium 4-Methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1H-benz[e]indolium 4-Methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1H-benz[e]indolium 4-Methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lithografische Computer-to-Plate-Laseranwendungen
IR 813 (Tosylát) wird in lithografischen Computer-to-Plate-Laseranwendungen verwendet . Dies beinhaltet die Verwendung der Verbindung bei der Herstellung von Druckplatten. Die einzigartigen Eigenschaften der Verbindung machen sie für diese Anwendung geeignet.
Nahinfrarotes Fluoreszenzfarbstoff
IR 813 (Tosylát) ist ein nahinfrarotes (NIR) Fluoreszenzfarbstoff . Er hat eine Anregungswellenlänge (λ ex) von 815 nm und eine Emissionswellenlänge (λ em) von 840 nm . Diese Eigenschaft macht ihn in verschiedenen Forschungs- und Industrieanwendungen nützlich, die NIR-Fluoreszenz erfordern.
Visualisierung regionaler Lymphknoten
Die NIR-Fluoreszenzeigenschaft von IR 813 (Tosylát) kann verwendet werden, um regionale Lymphknoten bei Mäusen zu visualisieren . Dies kann besonders in der medizinischen Forschung nützlich sein, insbesondere in Studien zum Lymphsystem und zur Krebsforschung.
Entwicklung von rot emittierenden Kohlenstoffpunkten
IR 813 (Tosylát) wurde als Modellvorläufer zur Entwicklung von rot emittierenden Kohlenstoffpunkten (813-CD) untersucht . Diese Kohlenstoffpunkte zeigen ein solvatochromes Verhalten mit einer Rotverschiebung, die mit zunehmender Lösungsmittelpolarität beobachtet wird .
Sensing der Lösungsmittelpolarität
Die rot emittierenden Kohlenstoffpunkte (813-CD), die unter Verwendung von IR 813 (Tosylát) entwickelt wurden, können für das Sensing der Lösungsmittelpolarität verwendet werden . Dies ist auf ihr solvatochromes Verhalten zurückzuführen, das zu einer Rotverschiebung ihrer Emission mit zunehmender Lösungsmittelpolarität führt .
Festkörperfluoreszierende Nanocomposite-Dünnschichten
IR 813 (Tosylát) kann bei der Synthese von festkörperfluoreszierenden Nanocomposite-Dünnschichten verwendet werden . Diese Schichten können verschiedene Anwendungen in der Optoelektronik und Sensortechnologie haben .
Additives Dotiermittel für Polyvinylpyrrolidon (PVP)-Filmbeschichtungen
Es wurde festgestellt, dass die aus IR 813 (Tosylát) abgeleiteten Kohlenstoffpunkte (CDs) elektrochemische Eigenschaften aufweisen, die sie als additives Dotiermittel für PVP-Filmbeschichtungen geeignet machen .
Verbesserte biologische Bildgebung
Die Entwicklung von rot emittierenden Kohlenstoffpunkten als Photosensibilisatoren (PS) jenseits von 650 nm ist schwer fassbar . Die Bedeutung dieser photophysikalischen Eigenschaft besteht darin, die Anforderung der Verwendung von Licht im roten Bereich bis zum NIR-I-Fenster zu übertreffen, das sich zwischen 650–950 nm erstreckt, um eine verbesserte biologische Bildgebung zu ermöglichen .
Wirkmechanismus
Target of Action
IR 813 (tosylate) is a near-infrared (NIR) fluorescent dye . Its primary target is the regional lymph nodes in mice, where it is used for visualization .
Mode of Action
The compound interacts with its targets by emitting fluorescence when excited at a specific wavelength. The excitation and emission wavelengths for IR 813 (tosylate) are 815 nm and 840 nm , respectively . This interaction allows for the visualization of the regional lymph nodes in mice .
Pharmacokinetics
It’s known that the compound displays amaximum fluorescence intensity at 4 hours post-injection , along with a rapid extravasation . This suggests that the compound is rapidly distributed in the body post-administration.
Result of Action
The primary result of IR 813 (tosylate)'s action is the visualization of regional lymph nodes in mice . In vitro studies have shown that IR 813 (tosylate) can induce hemolysis in red blood cells and cell death in MRC-5 cells .
Action Environment
The action of IR 813 (tosylate) can be influenced by environmental factors. For instance, the fluorescence intensity of the compound can be affected by the light/dark cycle, as autofluorescence in the NIR region can be reduced by keeping the subject in a 12-hour light/dark cycle . Additionally, the compound’s stability and efficacy may be influenced by storage conditions .
Eigenschaften
IUPAC Name |
2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40ClN2.C7H8O3S/c1-39(2)34(42(5)32-22-18-26-12-7-9-16-30(26)36(32)39)24-20-28-14-11-15-29(38(28)41)21-25-35-40(3,4)37-31-17-10-8-13-27(31)19-23-33(37)43(35)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-10,12-13,16-25H,11,14-15H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVQHHTYXSPHSQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H47ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134127-48-3 | |
| Record name | 1H-Benz[e]indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134127-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benzo[e]-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1,3-trimethyl-1H-benzo[e]indolium 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1651718.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]guanidine;sulfuric acid](/img/structure/B1651724.png)

![2-(Methylsulfanyl)-1-{4-[(1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B1651726.png)
![1-[Phenyl(pyridin-4-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1651730.png)
![2-phenyl-2-(1H-pyrazol-1-yl)-1-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B1651732.png)
![1-[(2-fluorophenyl)methoxy]-3-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}propan-2-ol](/img/structure/B1651733.png)
![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)
![1-(octahydro-2H-1,4-benzoxazin-4-yl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B1651735.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B1651736.png)

![2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1651738.png)
![1-[2-(3-Methylphenyl)ethyl]-3-[2-(2-methylpropane-2-sulfinyl)ethyl]urea](/img/structure/B1651739.png)
